molecular formula C24H21FN4O2S B2987077 2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1260912-87-5

2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No. B2987077
CAS RN: 1260912-87-5
M. Wt: 448.52
InChI Key: WZADLCLSPINZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H21FN4O2S and its molecular weight is 448.52. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, such as various "2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides," focuses on their crystal structures, revealing folded conformations and intramolecular hydrogen bonding which could be significant for understanding the compound's interaction with biological molecules (Subasri et al., 2016). These structural insights are crucial for drug design and development, providing a basis for modifying molecular structures to enhance their therapeutic efficacy and specificity.

Quantum Chemical Insight and Drug Likeness

Another study presents a quantum chemical insight into a novel antiviral molecule, highlighting its structural, vibrational, and intermolecular interactions. The research includes drug likeness and molecular docking against SARS-CoV-2 protein, suggesting potential for antiviral drug development (Mary et al., 2020). This demonstrates how the chemical and physical properties of similar compounds are analyzed for their potential as therapeutic agents, including their pharmacokinetic properties and antiviral potency.

Radiosynthesis for Imaging

Research on the radiosynthesis of selective radioligands for imaging with PET scans shows the application of similar compounds in diagnostic imaging and potentially in the assessment of disease progression or response to therapy (Dollé et al., 2008). This suggests that the compound could potentially be modified for use in diagnostic imaging or as a radioligand.

Dual Inhibitory Activity for Cancer Therapy

Studies on similar structures have explored their potential as dual inhibitors for cancer therapy targets, such as thymidylate synthase and dihydrofolate reductase, indicating their significance in developing cancer therapeutics (Gangjee et al., 2008). This highlights the therapeutic potential of similar compounds in targeting multiple pathways involved in cancer cell proliferation.

properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S/c1-14-7-8-16(25)11-19(14)27-20(30)13-32-24-28-21-18(15-5-3-2-4-6-15)12-26-22(21)23(31)29(24)17-9-10-17/h2-8,11-12,17,26H,9-10,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZADLCLSPINZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide

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